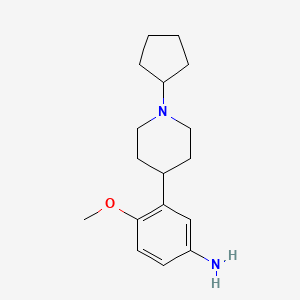![molecular formula C24H12Br2S6 B12603205 2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 647835-93-6](/img/structure/B12603205.png)
2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-5-[5-[5-[5-[5-(5-Bromthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen ist eine komplexe organische Schwefelverbindung. Sie zeichnet sich durch das Vorhandensein mehrerer Thiophenringe aus, die jeweils mit Bromatomen substituiert sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-5-[5-[5-[5-[5-(5-Bromthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen beinhaltet typischerweise mehrstufige Reaktionen, ausgehend von Thiophen. Die Bromierung von Thiophen ist ein entscheidender Schritt, der häufig unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) erreicht wird. Anschließende Kupplungsreaktionen, wie z. B. Suzuki- oder Stille-Kupplung, werden eingesetzt, um die bromierten Thiopheneinheiten miteinander zu verknüpfen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatorwahl, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-5-[5-[5-[5-[5-(5-Bromthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen ersetzt werden.
Kupplungsreaktionen: Suzuki-, Stille- und Heck-Kupplungsreaktionen werden üblicherweise zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Thiopheneinheiten verwendet.
Oxidation und Reduktion: Die Thiophenringe können zur Bildung von Sulfoxiden oder Sulfonen oxidiert und zur Bildung von Thiol-Derivaten reduziert werden.
Häufige Reagenzien und Bedingungen
N-Bromsuccinimid (NBS): Wird zur Bromierung unter milden Bedingungen verwendet.
Palladiumkatalysatoren: Werden in Kupplungsreaktionen eingesetzt, um die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zu erleichtern.
Oxidationsmittel: Wie Wasserstoffperoxid oder m-Chlorperbenzoesäure für Oxidationsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Thiophene, die für spezifische Anwendungen weiter funktionalisiert werden können.
Wissenschaftliche Forschungsanwendungen
2-Brom-5-[5-[5-[5-[5-(5-Bromthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Elektronik: Wird als Baustein für organische Halbleiter in Geräten wie organischen Feldeffekttransistoren (OFETs) und organischen Photovoltaikzellen (OPVs) verwendet.
Materialwissenschaften: Wird in Polymere und Copolymere eingearbeitet, um deren elektronische und mechanische Eigenschaften zu verbessern.
Medizinische Chemie: Potenzieller Vorläufer für die Synthese von bioaktiven Molekülen und Pharmazeutika.
Katalyse: Wird als Ligand in Übergangsmetall-katalysierten Reaktionen eingesetzt.
Wirkmechanismus
Der Mechanismus, über den 2-Brom-5-[5-[5-[5-[5-(5-Bromthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen seine Wirkungen entfaltet, hängt von seiner Anwendung ab. In der organischen Elektronik erleichtert seine konjugierte Struktur den Ladungstransport. In der Katalyse fungiert es als Ligand, der an Metallzentren koordiniert und deren Reaktivität beeinflusst. Die beteiligten molekularen Ziele und Pfade variieren je nach dem spezifischen Kontext seiner Verwendung.
Wirkmechanismus
The mechanism by which 2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene exerts its effects depends on its application. In organic electronics, its conjugated structure facilitates charge transport. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. The molecular targets and pathways involved vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Bromthiophen: Ein einfacheres Analogon mit einem einzigen Thiophenring.
5-Brom-2-thiophencarbaldehyd: Enthält zusätzlich zum Bromatom eine Aldehydfunktionelle Gruppe.
2,5-Dibromthiophen: Besitzt zwei Bromatome an einem einzigen Thiophenring.
Einzigartigkeit
2-Brom-5-[5-[5-[5-[5-(5-Bromthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen ist aufgrund seines ausgedehnten konjugierten Systems einzigartig, das ihm besondere elektronische Eigenschaften verleiht. Dies macht es besonders wertvoll für Anwendungen, die eine hohe Ladungsmobilität und Stabilität erfordern.
Eigenschaften
CAS-Nummer |
647835-93-6 |
|---|---|
Molekularformel |
C24H12Br2S6 |
Molekulargewicht |
652.6 g/mol |
IUPAC-Name |
2-bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H12Br2S6/c25-23-11-9-21(31-23)19-7-5-17(29-19)15-3-1-13(27-15)14-2-4-16(28-14)18-6-8-20(30-18)22-10-12-24(26)32-22/h1-12H |
InChI-Schlüssel |
YRKDAWMOXYWSOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)Br)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


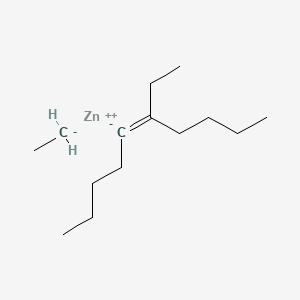
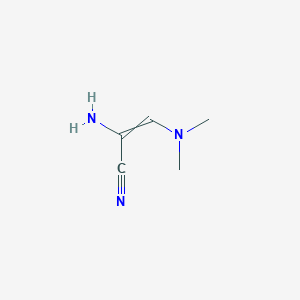
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)


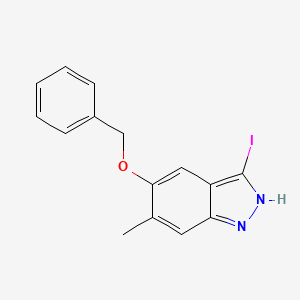
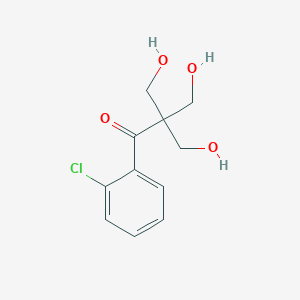

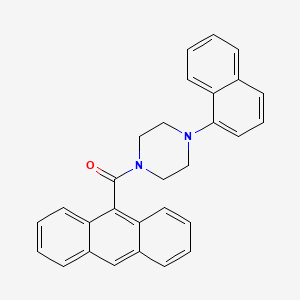
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
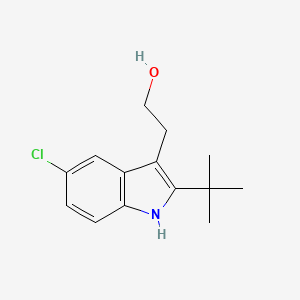
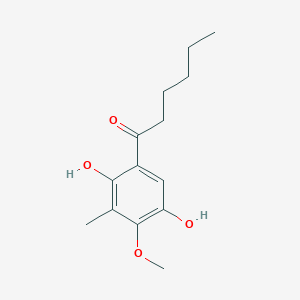
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
